Cas no 1329643-40-4 (1,1’-Hydroxypropane-1,3-diylbis(oxy-2,1-phenylene)bis(3-phenylpropan-1-one))
1329643-40-4 structure
Product Name:1,1’-Hydroxypropane-1,3-diylbis(oxy-2,1-phenylene)bis(3-phenylpropan-1-one)
Numéro CAS:1329643-40-4
Le MF:C33H32O5
Mégawatts:508.604189872742
CID:3162225
Update Time:2025-07-09
1,1’-Hydroxypropane-1,3-diylbis(oxy-2,1-phenylene)bis(3-phenylpropan-1-one) Propriétés chimiques et physiques
Nom et identifiant
-
- 1-[2-[2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propoxy]phenyl]-3-phenylpropan-1-one
- 1,1’-[Hydroxypropane-1,3-diylbis(oxy-2,1-phenylene)]bis(3-phenylpropan-1-one)
- Propafenone impurity F
- Propafenone EP Impurity F
- FB2RUE676A
- 1,1'-[Hydroxypropane-1,3-diylbis(oxy-2,1-phenylene)]bis(3-phenylpropan-1-one)
- 1,1'-(((2-Hydroxypropane-1,3-diyl)bis(oxy))bis(2,1-phenylene))bis(3-phenylpropan-1-one)
- 1,1'-[2-Hydroxypropane-1,3-diyl-bis(oxy-2,1-phenylene)]bis(3-phenylpropan-1-one)
- Propafenone impurity F [USP]
- Propafenone hydroc
- 1,1’-Hydroxypropane-1,3-diylbis(oxy-2,1-phenylene)bis(3-phenylpropan-1-one)
-
- Piscine à noyau: 1S/C33H32O5/c34-27(23-37-32-17-9-7-15-28(32)30(35)21-19-25-11-3-1-4-12-25)24-38-33-18-10-8-16-29(33)31(36)22-20-26-13-5-2-6-14-26/h1-18,27,34H,19-24H2
- La clé Inchi: UHIVCAOXVHTEAY-UHFFFAOYSA-N
- Sourire: O(C1=CC=CC=C1C(CCC1C=CC=CC=1)=O)CC(COC1=CC=CC=C1C(CCC1C=CC=CC=1)=O)O
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 38
- Nombre de liaisons rotatives: 14
- Complexité: 638
- Le xlogp3: 6.1
- Surface topologique des pôles: 72.8
Propriétés expérimentales
- Dense: 1.182±0.06 g/cm3 (20 ºC 760 Torr),
- Solubilité: Insuluble (6.6E-5 g/L) (25 ºC),
1,1’-Hydroxypropane-1,3-diylbis(oxy-2,1-phenylene)bis(3-phenylpropan-1-one) PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | H952500-2.5mg |
1,1’-[Hydroxypropane-1,3-diylbis(oxy-2,1-phenylene)]bis(3-phenylpropan-1-one) |
1329643-40-4 | 2.5mg |
$ 167.00 | 2023-09-07 | ||
| TRC | H952500-25mg |
1,1’-[Hydroxypropane-1,3-diylbis(oxy-2,1-phenylene)]bis(3-phenylpropan-1-one) |
1329643-40-4 | 25mg |
$ 1325.00 | 2023-09-07 | ||
| A2B Chem LLC | AX33851-200mg |
1,1'-[2-Hydroxypropane-1,3-diyl-bis(oxy-2,1-phenylene)]bis(3-phenylpropan-1-one) |
1329643-40-4 | 95% | 200mg |
$2572.00 | 2024-04-20 |
1,1’-Hydroxypropane-1,3-diylbis(oxy-2,1-phenylene)bis(3-phenylpropan-1-one) Littérature connexe
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
1329643-40-4 (1,1’-Hydroxypropane-1,3-diylbis(oxy-2,1-phenylene)bis(3-phenylpropan-1-one)) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Hubei Cuiyuan Biotechnology Co.,Ltd
Membre gold
Fournisseur de Chine
Réactif
上海帛亦医药科技有限公司
Membre gold
Fournisseur de Chine
Réactif
Zhejiang Brunova Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Shanghai Jinhuan Chemical CO., LTD.
Membre gold
Fournisseur de Chine
Lot